molecular formula C17H17N5O4S B10989884 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B10989884
M. Wt: 387.4 g/mol
InChI Key: CVUCWGIQYGKVHO-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing atoms of at least two different elements as members of its ring(s). This particular compound features a thiadiazole ring and a phthalazinone moiety, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization of appropriate precursors under specific conditions, such as using thiosemicarbazide and a suitable carboxylic acid derivative.

    Formation of the Phthalazinone Moiety: This involves the reaction of a phthalic anhydride derivative with hydrazine or its derivatives.

    Coupling Reaction: The final step involves coupling the thiadiazole ring with the phthalazinone moiety through an acetamide linkage. This can be done using reagents like carbodiimides or other coupling agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the thiadiazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the phthalazinone moiety.

    Substitution: The compound can participate in substitution reactions, especially at positions on the thiadiazole ring or the phthalazinone moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiadiazole and phthalazinone derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, compounds with thiadiazole and phthalazinone moieties can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide
  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide

Uniqueness

The uniqueness of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide lies in the presence of the cyclopropyl group, which can impart distinct steric and electronic properties, potentially leading to unique biological activities and chemical reactivity.

Properties

Molecular Formula

C17H17N5O4S

Molecular Weight

387.4 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetamide

InChI

InChI=1S/C17H17N5O4S/c1-25-11-6-5-10-7-18-22(16(24)13(10)14(11)26-2)8-12(23)19-17-21-20-15(27-17)9-3-4-9/h5-7,9H,3-4,8H2,1-2H3,(H,19,21,23)

InChI Key

CVUCWGIQYGKVHO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NC3=NN=C(S3)C4CC4)OC

Origin of Product

United States

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